Chemical structure and properties of 1-(Butan-2-YL)cyclopropan-1-amine
Chemical structure and properties of 1-(Butan-2-YL)cyclopropan-1-amine
An In-depth Technical Guide to 1-(Butan-2-YL)cyclopropan-1-amine
Abstract
This technical guide provides a comprehensive scientific overview of 1-(Butan-2-YL)cyclopropan-1-amine, a chiral secondary amine incorporating a strained cyclopropyl ring. As specific experimental data for this compound is not extensively documented in publicly accessible literature, this paper synthesizes predictive data based on established principles of organic chemistry and spectral data from analogous structures. The guide covers its chemical structure, predicted physicochemical properties, plausible synthetic routes, expected spectroscopic profile, and potential applications, particularly as a structural motif in drug discovery and agrochemical development. It is intended for an audience of researchers, synthetic chemists, and drug development professionals seeking to understand and utilize this unique molecular scaffold.
Chemical Identity and Structural Elucidation
1-(Butan-2-YL)cyclopropan-1-amine is an aliphatic amine characterized by a cyclopropane ring directly bonded to the nitrogen atom, which is in turn substituted with a sec-butyl group. The presence of the three-membered ring introduces significant ring strain, which profoundly influences the molecule's reactivity.
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Molecular Formula: C₈H₁₇N
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Molecular Weight: 127.23 g/mol
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IUPAC Name: N-(sec-butyl)cyclopropanamine or N-(butan-2-yl)cyclopropan-1-amine
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CAS Number: Not assigned in major chemical databases as of the date of this publication.
Stereochemistry and Chirality
The structure of 1-(Butan-2-YL)cyclopropan-1-amine possesses two stereocenters:
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The carbon atom of the cyclopropane ring bonded to the amine group (C1).
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The sec-butyl carbon atom bonded to the nitrogen (C2' of the butyl group).
This results in the potential for four stereoisomers: (1R, 2'R), (1S, 2'S), (1R, 2'S), and (1S, 2'R). The (R,R) and (S,S) pair are enantiomers, as are the (R,S) and (S,R) pair. These pairs are diastereomers of each other. The specific stereochemistry will be critical for applications in chiral drug design, as biological activity is often highly dependent on the spatial arrangement of functional groups.
Caption: 2D Structure of 1-(Butan-2-YL)cyclopropan-1-amine with chiral centers marked (*).
Physicochemical Properties (Predicted)
The physical properties of amines are dictated by their molecular weight and their ability to form hydrogen bonds.[1][2] As a secondary amine, 1-(butan-2-YL)cyclopropan-1-amine can act as a hydrogen bond donor and acceptor.[3][4] The following properties are estimated based on trends for isomeric C₈H₁₇N amines and general principles.[5]
| Property | Predicted Value | Rationale / Comments |
| Boiling Point | 155 - 170 °C | Higher than tertiary amines of similar weight due to hydrogen bonding, but lower than primary amines which have two N-H bonds.[1][3] Isomers like (+)-Coniine boil at ~166 °C.[5] |
| Density | ~0.81 - 0.84 g/mL | Typical for aliphatic amines of this molecular weight. |
| Solubility in Water | Sparingly soluble | The C8 hydrocarbon portion is significantly hydrophobic, reducing water solubility compared to smaller amines.[4] |
| Solubility in Organics | Soluble | Expected to be soluble in common organic solvents like ethanol, ether, and acetone.[1] |
| pKa (of conjugate acid) | ~10.5 - 11.0 | Typical for a secondary aliphatic amine, indicating moderate basicity. |
Proposed Synthesis and Manufacturing
While several methods exist for synthesizing cyclopropylamines, a highly plausible and versatile route for 1-(Butan-2-YL)cyclopropan-1-amine is a two-step sequence involving the formation of a 1-substituted cyclopropanol followed by its reaction with the desired amine. A particularly robust method for this transformation utilizes zinc/copper homoenolates.[6][7]
An alternative and widely used strategy is direct reductive amination. This involves the reaction of a ketone with an amine in the presence of a reducing agent.[8][9]
Proposed Synthetic Workflow: Reductive Amination
This protocol outlines a standard laboratory-scale synthesis via reductive amination of cyclopropyl methyl ketone with sec-butylamine.
Caption: Proposed workflow for the synthesis via reductive amination.
Detailed Experimental Protocol
Objective: To synthesize 1-(Butan-2-YL)cyclopropan-1-amine.
Materials:
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Cyclopropyl methyl ketone (1.0 equiv)
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sec-Butylamine (1.1 equiv)
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Pyridine-borane complex (1.0 equiv)
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Methanol (anhydrous)
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4 Å Molecular Sieves (activated, powdered)
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Diethyl ether (Et₂O)
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6 N Hydrochloric Acid (HCl)
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8 N Sodium Hydroxide (NaOH)
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Saturated Sodium Chloride solution (brine)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), add anhydrous methanol. To this, add activated 4 Å molecular sieves (approx. 0.5 g per 6 mmol of ketone).
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Addition of Reactants: Sequentially add cyclopropyl methyl ketone (1.0 equiv) and sec-butylamine (1.1 equiv) to the stirring suspension.
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Initiation of Reduction: Carefully add the pyridine-borane complex (1.0 equiv) to the mixture. Allow the reaction to stir at room temperature for 16-24 hours. The reaction progress can be monitored by TLC or GC-MS.
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Work-up (Quenching): Upon completion, carefully quench the reaction by the slow addition of 6 N HCl. Stir for 1 hour to hydrolyze any remaining imine and borane complexes.
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Basification and Extraction: Adjust the pH of the aqueous mixture to >12 using 8 N NaOH solution, ensuring the flask is cooled in an ice bath during addition. Extract the aqueous layer three times with diethyl ether.
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Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Final Purification: The resulting crude oil can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield the pure product.
Self-Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the results against the predicted profiles in Section 4.
Spectroscopic Profile (Predicted)
The structural features of 1-(Butan-2-YL)cyclopropan-1-amine give rise to a predictable spectroscopic signature.
| Technique | Feature | Predicted Chemical Shift / Value |
| ¹H NMR | Cyclopropyl CH₂ protons | 0.3 - 0.8 ppm (complex multiplets) |
| Cyclopropyl CH proton | 2.2 - 2.6 ppm (multiplet) | |
| sec-Butyl CH₃ (doublet) | ~1.1 ppm (d, J≈6.5 Hz) | |
| sec-Butyl CH₃ (triplet) | ~0.9 ppm (t, J≈7.5 Hz) | |
| sec-Butyl CH₂ | ~1.5 ppm (multiplet) | |
| sec-Butyl CH | ~2.5 - 2.8 ppm (multiplet) | |
| N-H proton | 1.0 - 2.5 ppm (broad singlet) | |
| ¹³C NMR | Cyclopropyl CH₂ carbons | 5 - 15 ppm |
| Cyclopropyl CH carbon | 30 - 40 ppm | |
| sec-Butyl carbons | 10 - 55 ppm (4 distinct signals) | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 127 (Odd m/z indicates one N atom)[10] |
| Base Peak | m/z = 98 (Result of α-cleavage, loss of ethyl radical •CH₂CH₃) | |
| Other Fragments | m/z = 70, 56 (Further fragmentation) | |
| IR Spectroscopy | N-H Stretch | 3250 - 3350 cm⁻¹ (weak-medium, broad) |
| C-H Stretch (sp³) | 2850 - 3000 cm⁻¹ (strong) | |
| C-H Stretch (cyclopropyl) | ~3050 cm⁻¹ (medium) | |
| N-H Bend | 1550 - 1650 cm⁻¹ (medium) |
Causality in Mass Spectrometry: The primary fragmentation pathway for aliphatic amines is α-cleavage, where the bond beta to the nitrogen atom is broken.[11] This leads to the formation of a stable, resonance-stabilized iminium cation. In this molecule, the loss of the larger alkyl group (the ethyl part of the sec-butyl group) is generally favored, leading to the predicted base peak at m/z = 98.
Reactivity and Applications in Research
Chemical Reactivity
The chemistry of 1-(Butan-2-YL)cyclopropan-1-amine is dominated by two features:
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Nucleophilic Amine: The lone pair on the secondary amine makes it a good nucleophile and a moderate base. It will readily react with electrophiles such as acyl chlorides, alkyl halides, and aldehydes/ketones.
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Strained Cyclopropyl Ring: The high degree of ring strain makes the C-C bonds of the cyclopropane ring susceptible to cleavage under certain conditions, such as through single-electron transfer (SET) oxidation or with specific transition metal catalysts.[12] This ring-opening reactivity can be exploited for unique synthetic transformations.
Role in Medicinal and Agrochemical Chemistry
The cyclopropylamine moiety is a privileged scaffold found in numerous biologically active compounds.[6]
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Enzyme Inhibition: It is a key pharmacophore in irreversible inhibitors of flavin-dependent enzymes like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).[13] The strained ring facilitates a mechanism-based inactivation pathway.
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Bioisosteric Replacement: The cyclopropyl group is often used as a metabolically stable replacement for gem-dimethyl or tert-butyl groups.[14][15] It can improve metabolic stability by increasing the bond dissociation energy of adjacent C-H bonds, making them less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[12]
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Conformational Rigidity: The rigid three-membered ring can lock a portion of a molecule into a specific conformation, which can be advantageous for optimizing binding to a biological target.
The introduction of the N-sec-butyl group provides an additional chiral handle and lipophilic character, which can be used to probe and optimize interactions within the binding pockets of target proteins.
Metabolism and Toxicological Profile
Metabolic Considerations
When designing drug candidates, understanding metabolic fate is crucial. For 1-(Butan-2-YL)cyclopropan-1-amine, two primary metabolic hotspots are anticipated:
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N-Dealkylation: The sec-butyl group can be removed via oxidative dealkylation, a common metabolic pathway for N-alkyl amines.[16]
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Cyclopropyl Ring Opening: The cyclopropylamine group itself can be a metabolic liability. CYP-mediated oxidation can lead to ring-opened reactive intermediates that may form covalent adducts with proteins or other macromolecules, a mechanism associated with toxicity in some drugs.[12]
The choice to include this moiety in a drug candidate must therefore balance its potential benefits (potency, conformational constraint) against the risks of bioactivation.
Safety and Handling
No specific safety data exists for this compound. However, based on data for cyclopropylamine and other aliphatic amines, the following precautions are mandated.[17][18][19]
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Hazards: Assumed to be a flammable liquid and vapor.[17] It is likely to be corrosive, causing severe skin burns and eye damage.[17][18] Harmful if swallowed or inhaled.[18]
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Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield must be worn. All handling should be performed in a well-ventilated chemical fume hood.[17]
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Handling: Keep away from heat, sparks, and open flames. Avoid contact with skin, eyes, and clothing. Take measures to prevent the buildup of electrostatic charge.[19]
Conclusion
1-(Butan-2-YL)cyclopropan-1-amine is a structurally intriguing chiral building block with significant potential for use in the synthesis of complex molecular targets. While it remains a largely uncharacterized compound, its properties and reactivity can be reliably predicted from the well-understood chemistry of its constituent functional groups. Its combination of a strained, rigid cyclopropyl ring and a chiral N-alkyl substituent makes it a valuable scaffold for medicinal chemists seeking to enhance potency, tune physicochemical properties, and explore novel regions of chemical space. Future experimental work should focus on validating the proposed synthetic routes and fully characterizing the compound's physical and biological properties.
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